3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPHZTXCYLAKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
Bromination of 4-Hydroxybenzaldehyde
The synthesis begins with the bromination of 4-hydroxybenzaldehyde to introduce the bromine substituent. Two primary methodologies are documented:
Method A: Direct Bromination with Molecular Bromine
- Reagents : Bromine (Br₂), sulfuric acid (H₂SO₄), hydrogen peroxide (H₂O₂).
- Conditions :
- Molar ratio of 4-hydroxybenzaldehyde : Br₂ : H₂O₂ = 1 : 0.53–0.58 : 0.53–0.58.
- Reaction temperature: 0–5°C in a chlorinated hydrocarbon solvent (e.g., dichloromethane).
- Mechanism : Electrophilic aromatic substitution at the 3-position, facilitated by H₂SO₄ as a catalyst. H₂O₂ oxidizes HBr byproducts to Br₂, improving atom economy.
- Yield : 70–75% after recrystallization.
Method B: N-Bromosuccinimide (NBS) Bromination
Etherification with 4-Chlorobenzyl Chloride
The brominated intermediate (3-bromo-4-hydroxybenzaldehyde) undergoes O-alkylation with 4-chlorobenzyl chloride:
- Reagents : 4-Chlorobenzyl chloride, potassium carbonate (K₂CO₃).
- Conditions :
- Solvent: Dimethylformamide (DMF) or acetone.
- Temperature: 60–80°C for 12–16 hours.
- Mechanism : SN2 displacement of the chloride group by the phenoxide ion generated in situ.
- Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate).
Table 1: Laboratory-Scale Synthesis Parameters
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, H₂SO₄, H₂O₂ | 0°C, CH₂Cl₂ | 70–75% | |
| Bromination | NBS, FeCl₃ | 80°C, CH₃CN | 65–70% | |
| Etherification | 4-Cl-benzyl chloride, K₂CO₃ | 60°C, DMF | 80–85% |
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial protocols prioritize scalability and safety:
- Bromination : Br₂ is introduced into a continuous flow reactor containing 4-hydroxybenzaldehyde and H₂SO₄. Residence time: 10–15 minutes at 5°C.
- Etherification : A tandem reactor system couples the brominated intermediate with 4-chlorobenzyl chloride in the presence of Cs₂CO₃ (higher reactivity than K₂CO₃). Solvent: Toluene, 100°C, 2-hour residence time.
- Yield : 78–82% with >99% purity (HPLC).
Waste Management and Byproduct Utilization
- HBr Neutralization : Ca(OH)₂ slurry converts HBr to CaBr₂, a commercially valuable byproduct.
- Solvent Recovery : Distillation reclaims >95% of DMF or toluene for reuse.
Table 2: Industrial Process Metrics
| Parameter | Bromination | Etherification |
|---|---|---|
| Temperature | 5°C | 100°C |
| Pressure | Atmospheric | 2–3 bar |
| Throughput | 50 kg/h | 45 kg/h |
| Purity | 98% | 99.5% |
Alternative Synthetic Approaches
Ultrasonic-Assisted Synthesis
A patent-pending method reduces reaction times by 50%:
Solid-Phase Synthesis
For high-throughput applications:
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Laboratory (Br₂) | High yield, simple setup | Toxic Br₂ handling | Low |
| Industrial (Flow) | High throughput, automated controls | Capital-intensive equipment | High |
| Ultrasonic | Fast, energy-efficient | Lower yield vs. traditional | Moderate |
| Solid-Phase | Amenable to parallel synthesis | Resin cost, moderate yield | Low |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Bromo-4-[(4-chlorobenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-4-[(4-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The bromine and chlorobenzyl groups may also contribute to its activity by enhancing its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorobenzaldehyde: Lacks the 4-chlorobenzyl group.
4-Bromo-3-chlorobenzaldehyde: Different substitution pattern on the benzene ring.
3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde: Substitutes the 4-chlorobenzyl group with a 4-methylbenzyl group.
Uniqueness
3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and 4-chlorobenzyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Biological Activity
3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H13BrClO2
- Molecular Weight : 335.62 g/mol
The compound features a bromine atom and a chlorobenzyl ether group which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit noteworthy antimicrobial properties. For instance, derivatives with halogen substitutions often show enhanced activity against various bacterial strains. A study highlighted that modifications in the aryl groups can significantly affect the antibacterial efficacy of benzaldehyde derivatives .
| Compound | Antibacterial Activity (MIC in µg/mL) |
|---|---|
| This compound | Not reported directly; inferred from structure |
| 4-Chloro-benzaldehyde | 32 |
| 4-Bromo-benzaldehyde | 16 |
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the bromine atom is hypothesized to enhance its interaction with inflammatory pathways, potentially leading to reduced cytokine production in vitro .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Similar benzaldehyde derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, impacting processes such as inflammation and tumor growth.
Case Studies
- Study on Anticancer Activity : A recent study assessed the effects of similar compounds on cancer cell lines, demonstrating that halogenated benzaldehydes can significantly reduce viability in breast cancer cells through apoptosis pathways. This suggests that this compound could exhibit similar effects .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of benzaldehyde derivatives, showing that compounds with halogen substituents reduced the expression of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde?
The compound is synthesized via nucleophilic aromatic substitution. A typical method involves reacting 5-bromo-2-hydroxybenzaldehyde with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) . Key steps include:
- Base selection : Potassium carbonate facilitates deprotonation of the hydroxyl group.
- Solvent choice : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
- Purification : Recrystallization or column chromatography is used to isolate the product.
Q. How is this compound characterized experimentally?
Characterization employs spectroscopic and analytical methods:
- IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1688 cm⁻¹, ether C-O-C at ~1261 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 355.61) .
Q. What safety protocols are critical when handling this compound?
Safety measures include:
- Eye exposure : Immediate flushing with water for 10–15 minutes, followed by ophthalmologist consultation.
- Skin contact : Washing with soap and water for ≥15 minutes; remove contaminated clothing.
- Ingestion : Rinse mouth with water (if conscious) and seek medical attention .
Advanced Research Questions
Q. How do substituents (Br, Cl) influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. The electron-withdrawing Cl on the benzyl ether stabilizes intermediates via resonance, directing electrophilic substitution to the para-aldehyde position. Comparative studies show bromine enhances oxidative stability compared to non-halogenated analogs .
Q. What methodological strategies resolve contradictions in reported biological activity data?
Discrepancies in antibacterial efficacy (e.g., Proteus vulgaris vs. Escherichia coli) arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., Cl) increase membrane permeability in gram-negative bacteria.
- Steric hindrance from the benzyloxy group may reduce binding affinity to specific enzyme targets.
To address contradictions, researchers should: - Standardize assay conditions (e.g., concentration, bacterial strain).
- Perform dose-response studies to establish IC₅₀ values .
Q. How can structural modifications enhance the compound’s utility in drug discovery?
Derivatization strategies include:
- Oxidation : Convert the aldehyde to a carboxylic acid for improved solubility.
- Reduction : Transform the aldehyde to a hydroxymethyl group for prodrug synthesis.
- Substitution : Replace Br with amines or thiols to modulate electronic properties.
For example, introducing a methoxy group at the 5-position (as in 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde) enhances metabolic stability .
Q. What computational tools predict interactions between this compound and biological targets?
Docking studies (e.g., AutoDock Vina) model interactions with enzymes like E. coli DNA gyrase. Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
